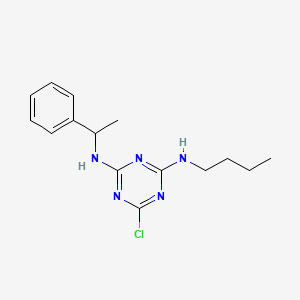
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N'-(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- is a derivative of the 1,3,5-triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with butyl, chloro, and phenylethyl groups The triazine ring is a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity .
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with proteins and other biomolecules, affecting their function and stability .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- can be compared with other similar compounds such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound lacks the butyl and phenylethyl substitutions, making it less complex and potentially less versatile.
1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N’-(1,1-dimethylethyl)-6-chloro-: This compound has different substituents, which may affect its reactivity and applications.
The uniqueness of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
111535-35-4 |
|---|---|
Fórmula molecular |
C15H20ClN5 |
Peso molecular |
305.80 g/mol |
Nombre IUPAC |
4-N-butyl-6-chloro-2-N-(1-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H20ClN5/c1-3-4-10-17-14-19-13(16)20-15(21-14)18-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,17,18,19,20,21) |
Clave InChI |
FESVMZAJCCBDLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC(=NC(=N1)Cl)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


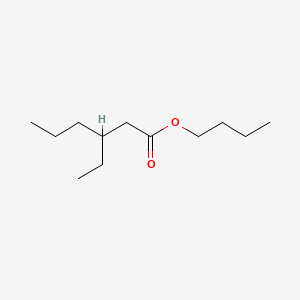
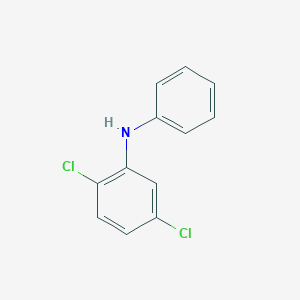
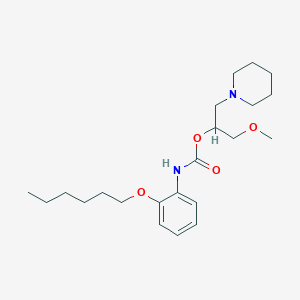

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
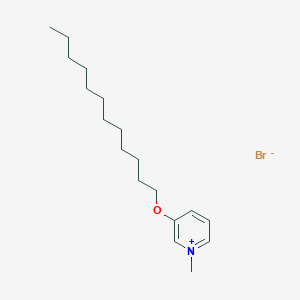
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
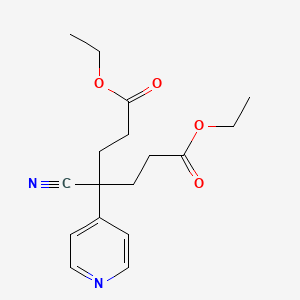
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
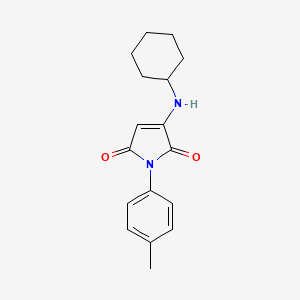
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
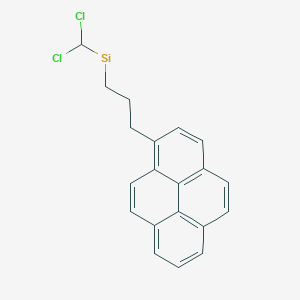
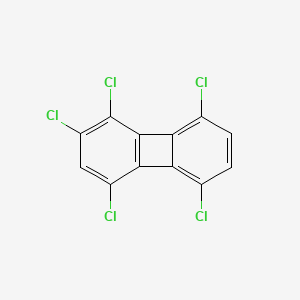
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
